Caspase-9 Inhibition Potency: CAT639 vs Parent Compound ATV399 and Structural Analogues
CAT639 demonstrates a 6-fold improvement in caspase-9 inhibition potency relative to the parent screening hit ATV399 [1]. In the same INS1E cell-based assay, CAT639 achieves an EC50 of 0.48 µM, whereas ATV399 shows an EC50 of 2.90 µM. Several close structural analogues—including CAT628, CAT640, CAT634, and CAT646—exhibit EC50 values >20 µM, indicating that the structural modifications introduced in CAT639 are critical for activity [1].
| Evidence Dimension | Cleaved caspase-9 inhibition EC50 in cytokine-challenged INS1E beta cells |
|---|---|
| Target Compound Data | CAT639 EC50 = 0.48 µM |
| Comparator Or Baseline | ATV399 EC50 = 2.90 µM; CAT628 EC50 >20 µM; CAT636 EC50 = 3.10 µM; CAT640 EC50 >20 µM |
| Quantified Difference | 6.0-fold more potent than ATV399; >41.7-fold more potent than CAT628 and CAT640 |
| Conditions | Rat INS1E cells pretreated with compounds (n=6) for 24 h, then co-treated with IL-1β (10 ng/mL) + IFNγ (100 ng/mL) for 24 h; caspase-9 activity measured by Caspase-Glo luminescence assay |
Why This Matters
The steep SAR cliff around the CAT639 scaffold means that procurement of a generic or structurally similar analogue will not recapitulate the sub-micromolar caspase-9 protection essential for beta-cell preservation studies.
- [1] Zhong L, Tran T, Baguley TD, et al. Br J Pharmacol. 2018. Table 1: EC50 values for cleaved caspase-9 inhibition. CAT639 EC50 = 0.48 µM; ATV399 EC50 = 2.90 µM; CAT628, CAT640 EC50 >20 µM. PMC6086989. View Source
